4-Fluorophenmetrazine

Descripción

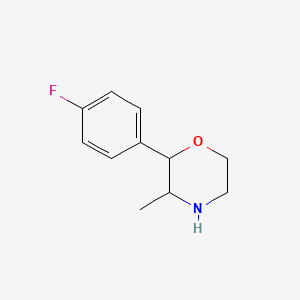

4-Fluorophenmetrazine (4-FPM), chemically designated as 2-(4-fluorophenyl)-3-methylmorpholine hydrochloride (CAS: 1097796-73-0), is a synthetic analog of phenmetrazine, a stimulant initially developed for obesity treatment . Structurally, 4-FPM features a fluorine atom substituted at the para position of the phenyl ring and a methyl group on the morpholine ring. This modification alters its pharmacological profile compared to the parent compound, particularly in its interaction with monoamine transporters (DAT, NET, SERT). Emerging as a new psychoactive substance (NPS), 4-FPM has been linked to stimulant and entactogen-like effects, though its clinical applications remain unexplored due to its primary circulation in unregulated markets .

Propiedades

Número CAS |

1097796-73-0 |

|---|---|

Fórmula molecular |

C11H14FNO |

Peso molecular |

195.23 g/mol |

Nombre IUPAC |

2-(4-fluorophenyl)-3-methylmorpholine |

InChI |

InChI=1S/C11H14FNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 |

Clave InChI |

CLXPYTBRAZHUFD-UHFFFAOYSA-N |

SMILES canónico |

CC1C(OCCN1)C2=CC=C(C=C2)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4-Fluorophenmetrazine involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which undergoes cyclization with ethylene oxide to yield this compound .

Análisis De Reacciones Químicas

4-Fluorophenmetrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Fluorophenmetrazine has several applications in scientific research:

Mecanismo De Acción

4-Fluorophenmetrazine exerts its effects primarily by interacting with monoamine transporters. It acts as a substrate-type releaser, promoting the release of neurotransmitters like dopamine, norepinephrine, and serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects . The molecular targets involved include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparación Con Compuestos Similares

Table 1: Pharmacological Profiles of Phenmetrazine Analogs

| Compound | Substituent | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Selectivity Profile |

|---|---|---|---|---|---|

| Phenmetrazine | None | 120 | 90 | >10,000 | DAT/NET-selective |

| 4-FPM | 4-F | ~300* | ~100* | ~1,500* | DAT/NET-preferring |

| 4-MPM | 4-CH3 | 227 | 62 | 86 | Non-selective (DAT/NET/SERT) |

| 3-MPM | 3-CH3 | 450 | 210 | 420 | Moderate SERT affinity |

*Note: 4-FPM values estimated from relative potency trends in literature .

Key Findings:

Impact of Fluorine vs. Methyl Substituents: Fluorine substitution (4-FPM) enhances SERT affinity compared to phenmetrazine but remains less potent than methyl-substituted analogs (e.g., 4-MPM) . Methyl groups (4-MPM) drastically increase SERT activity, making 4-MPM a non-selective monoamine releaser akin to MDMA (EC50 SERT = 86 nM) .

Positional Isomerism :

- Para-substituted analogs (4-FPM, 4-MPM) exhibit higher SERT activity than meta- or ortho-substituted isomers. For example, 4-MPM’s SERT EC50 is 5-fold lower than 3-MPM’s .

Mechanistic Differentiation: 4-FPM primarily acts as a DAT/NET-preferring releaser, similar to amphetamine, but with modest SERT engagement. In contrast, 4-MPM’s non-selectivity mirrors MDMA, which is associated with entactogenic effects .

Comparison with Non-Phenmetrazine Stimulants

- MDMA: 4-MPM shares MDMA’s non-selective monoamine release profile but with higher DAT/NET potency (MDMA SERT EC50 = ~200 nM vs. 4-MPM SERT EC50 = 86 nM) .

- Methylone: A synthetic cathinone with similar non-selectivity to 4-MPM but lower overall potency (e.g., Methylone DAT EC50 = ~1,000 nM) .

- Amphetamine : Lacks significant SERT activity (EC50 >10,000 nM), highlighting 4-FPM’s partial serotonergic engagement .

Clinical and Regulatory Implications

While phenmetrazine derivatives like phendimetrazine have been investigated for cocaine dependence , 4-FPM and its analogs lack clinical validation and are primarily associated with NPS-related risks. Regulatory challenges persist due to rapid structural modifications in illicit markets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.